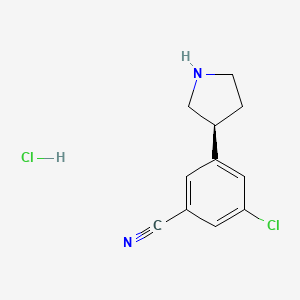
(S)-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride is a chemical compound that features a pyrrolidine ring attached to a benzonitrile moiety with a chlorine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the benzonitrile core. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized via the ring contraction and deformylative functionalization of piperidine derivatives . The reaction conditions often involve the use of specific oxidants and additives to achieve the desired selectivity.
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency . This method allows for rapid and efficient synthesis, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group or other substituents.
Substitution: The chlorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
(S)-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Utilized in the production of materials with specific chemical properties
Mécanisme D'action
The mechanism of action of (S)-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and benzonitrile moiety may interact with enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities.
Benzonitrile derivatives: Other compounds with benzonitrile cores but different substituents.
Uniqueness
(S)-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride is unique due to the specific combination of the pyrrolidine ring and the chlorine-substituted benzonitrile core. This combination imparts distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C11H12Cl2N2 |
|---|---|
Poids moléculaire |
243.13 g/mol |
Nom IUPAC |
3-chloro-5-[(3S)-pyrrolidin-3-yl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C11H11ClN2.ClH/c12-11-4-8(6-13)3-10(5-11)9-1-2-14-7-9;/h3-5,9,14H,1-2,7H2;1H/t9-;/m1./s1 |
Clé InChI |
VGOQCTXQRKJEHC-SBSPUUFOSA-N |
SMILES isomérique |
C1CNC[C@@H]1C2=CC(=CC(=C2)C#N)Cl.Cl |
SMILES canonique |
C1CNCC1C2=CC(=CC(=C2)C#N)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


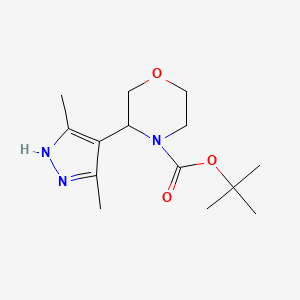
![5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11784797.png)

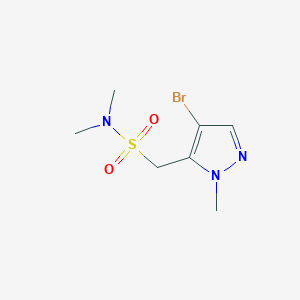
![2,6-dibromothieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B11784810.png)


![N-([1,1'-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B11784827.png)
![(3S)-1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B11784844.png)
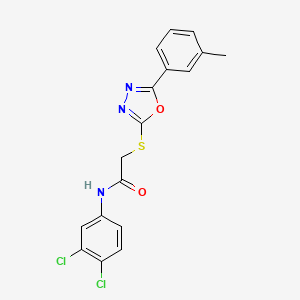

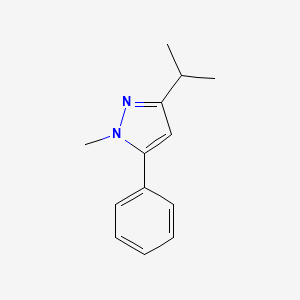
![6-Bromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11784860.png)

